molecular formula C6H2BrN3O2 B12361379 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-

Cat. No.: B12361379
M. Wt: 228.00 g/mol
InChI Key: OTLQJRIWIVXFHO-UHFFFAOYSA-N
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Description

7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C6H4BrN3O. It is a derivative of pyrrolopyrimidine and contains a bromine atom at the 7th position.

Preparation Methods

The synthesis of 7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves the bromination of pyrrolopyrimidine derivatives. One common method includes the reaction of pyrrolopyrimidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can be compared with other pyrrolopyrimidine derivatives:

The uniqueness of 7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione lies in its bromine substitution, which can significantly influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C6H2BrN3O2

Molecular Weight

228.00 g/mol

IUPAC Name

7-bromopyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H2BrN3O2/c7-2-1-8-4-3(2)9-6(12)10-5(4)11/h1H,(H,10,11,12)

InChI Key

OTLQJRIWIVXFHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=O)NC(=O)C2=N1)Br

Origin of Product

United States

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